molecular formula C22H24N2O10 B1667739 Bapta CAS No. 85233-19-8

Bapta

Cat. No. B1667739
CAS RN: 85233-19-8
M. Wt: 476.4 g/mol
InChI Key: FTEDXVNDVHYDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAPTA (1,2-bis(o-amino phenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a calcium-specific aminopolycarboxylic acid . The presence of four carboxylic acid functional groups enables the binding of two calcium ions . It is used in research to chelate Ca2+, similarly to EGTA and EDTA .


Synthesis Analysis

BAPTA-AM is a membrane-permeable variant of BAPTA, which is used as a chelator of intracellular Ca2+ stores . It is synthesized by replacing the carboxylic acid groups in BAPTA with acetoxymethyl ester .


Molecular Structure Analysis

The molecular structure of BAPTA consists of two aromatic rings connected by a chain . The chain’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings can significantly alter the characteristics of the compounds .


Chemical Reactions Analysis

BAPTA is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 (OGB-1, OGB2) . These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .


Physical And Chemical Properties Analysis

BAPTA has a chemical formula of C22H24N2O10 and a molar mass of 476.433 . It has a density of 1.494 g/cm3 and a melting point of 177 to 179 °C .

Scientific Research Applications

Specific Scientific Field

The application of BAPTA that I will discuss is in the field of Cancer Research .

Comprehensive and Detailed Summary of the Application

BAPTA, a fast, high-affinity Ca2+ chelating molecule, is used in cancer research to study the role of calcium signaling in cancer cells . It has been found to enhance apoptosis (programmed cell death) in certain types of cancer cells, such as diffuse large B-cell lymphoma (DLBCL), when used in conjunction with venetoclax, a BCL-2 antagonist .

Detailed Description of the Methods of Application or Experimental Procedures

BAPTA is usually introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM), which allows it to be readily loaded into the cytosol of cells . Once inside the cell, BAPTA can buffer changes in cytosolic Ca2+, thereby affecting cellular processes that are regulated by Ca2+ signaling .

Thorough Summary of the Results or Outcomes Obtained

In a study, it was discovered that BAPTA alone induced apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist . BAPTA provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation . These events were not a consequence of cell death, as BAX/BAK-deficient cancer cells exhibited similar downregulation of mTORC1 activity and MCL-1-protein levels . BAPTA was also found to impair glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity, a previously unknown effect of BAPTA .

Specific Scientific Field

The application of BAPTA that I will discuss is in the field of Neuroscience .

Comprehensive and Detailed Summary of the Application

In neuroscience, BAPTA is used to study the role of calcium signaling in neurons . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types . Dysregulation of Ca2+ signaling has been implicated in numerous human diseases . BAPTA, a fast, high-affinity Ca2+ chelating molecule, is used to control the level of intracellular Ca2+ .

Detailed Description of the Methods of Application or Experimental Procedures

BAPTA is usually introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM), which allows it to be readily loaded into the cytosol of cells . Once inside the cell, BAPTA can buffer changes in cytosolic Ca2+, thereby affecting cellular processes that are regulated by Ca2+ signaling .

Specific Scientific Field

The application of BAPTA that I will discuss is in the field of Cardiology .

Comprehensive and Detailed Summary of the Application

In cardiology, BAPTA is used to study the role of calcium signaling in heart cells . Calcium ions (Ca2+) play a vital role in the contraction and relaxation of heart muscle cells . Dysregulation of Ca2+ signaling has been implicated in numerous heart diseases . BAPTA, a fast, high-affinity Ca2+ chelating molecule, is used to control the level of intracellular Ca2+ .

Detailed Description of the Methods of Application or Experimental Procedures

BAPTA is usually introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM), which allows it to be readily loaded into the cytosol of cells . Once inside the cell, BAPTA can buffer changes in cytosolic Ca2+, thereby affecting cellular processes that are regulated by Ca2+ signaling .

Safety And Hazards

BAPTA can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye .

properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEDXVNDVHYDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73630-08-7 ( tetra-potassium salt)
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30234432
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bapta

CAS RN

85233-19-8
Record name BAPTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85233-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAPTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22DDW77C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Synthesis of a BAPTA tetramethyl ester that contains a phenolic reactive group (Compound XXV). A hydroxy derivative of BAPTA (4-hydroxy-BAPTA) is synthesized by hydrogenation of one of the key intermediate in the synthesis of the Ca2+ indicator fura-2 [U.S. Pat. No. 4,603,209]. For instance 9.8 g of 4-benzyloxy-5'-methyl BAPTA tetramethyl ester is hydrogenated in 50 mL glacial acetic acid in the presence of 0.3 g 10% palladium on charcoal at 40 psi hydrogen pressure for four hours. The reaction is filtered through a pad of Celite to remove the catalyst and the yellow filtrate is evaporated under reduced pressure to give a light brown oil. This is triturated with 50 mL methanol to yield 7.2 g of 4-hydroxy BAPTA tetramethyl ester as a colorless solid (Compound XXV).
[Compound]
Name
Ca2+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
BAPTA tetramethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound XXV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-benzyloxy-5'-methyl BAPTA tetramethyl ester
Quantity
9.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bapta
Reactant of Route 2
Bapta
Reactant of Route 3
Bapta
Reactant of Route 4
Bapta
Reactant of Route 5
Bapta
Reactant of Route 6
Bapta

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.